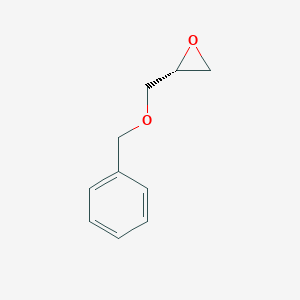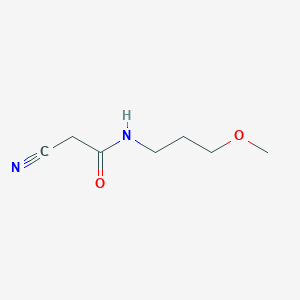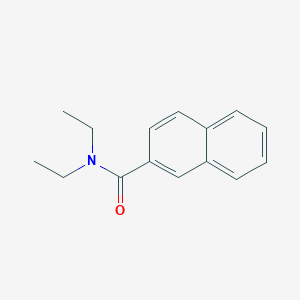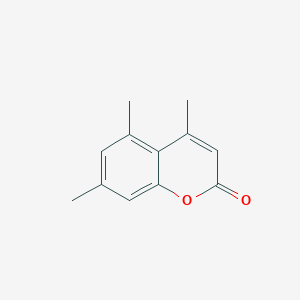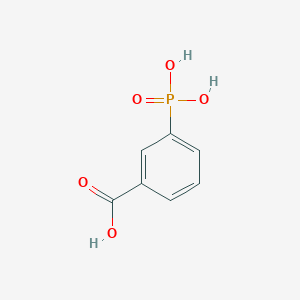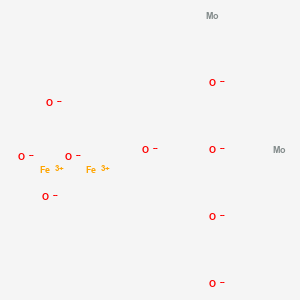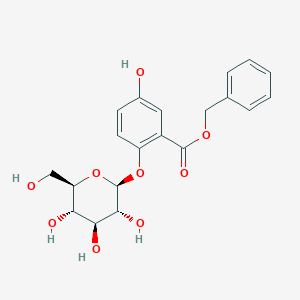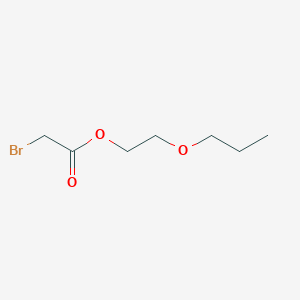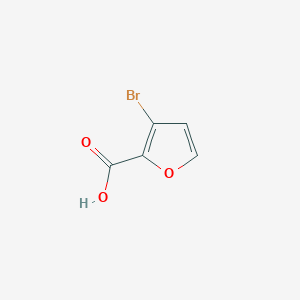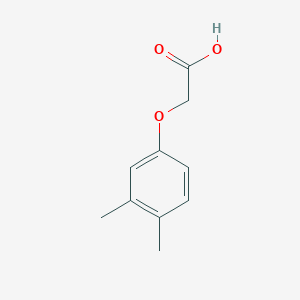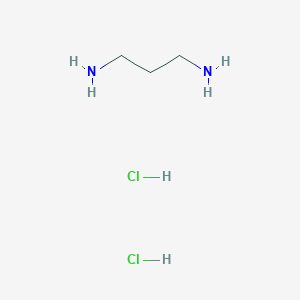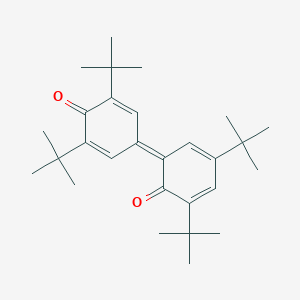
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one, commonly known as DIBO, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. DIBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 540.81 g/mol.
Wirkmechanismus
The mechanism of action of DIBO is not fully understood. However, it has been suggested that DIBO inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. DIBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
DIBO has been found to have both biochemical and physiological effects. Biochemically, DIBO has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Physiologically, DIBO has been found to reduce inflammation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIBO in lab experiments is its high potency and specificity. DIBO has been shown to have a strong inhibitory effect on COX-2 and iNOS, making it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using DIBO is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIBO. One area of interest is the development of DIBO derivatives with improved solubility and potency. Another area of interest is the investigation of DIBO's potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of DIBO and its effects on various signaling pathways involved in disease progression.
Conclusion:
In conclusion, DIBO is a synthetic compound that has shown great potential for various applications in the scientific community. Its high potency and specificity make it a valuable tool for studying the role of certain enzymes and signaling pathways in disease progression. Further research is needed to fully understand the mechanism of action of DIBO and its potential as a therapeutic agent for various diseases.
Synthesemethoden
DIBO can be synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-4-hydroxycyclohexa-2,5-dien-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure DIBO.
Wissenschaftliche Forschungsanwendungen
DIBO has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antibacterial properties. DIBO has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, DIBO has been found to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
14328-90-6 |
|---|---|
Produktname |
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
Molekularformel |
C28H40O2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)18-15-19(23(29)22(16-18)28(10,11)12)17-13-20(26(4,5)6)24(30)21(14-17)27(7,8)9/h13-16H,1-12H3 |
InChI-Schlüssel |
OADJWLVAMWFSFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
Synonyme |
2,4-Di-tert-butyl-6-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



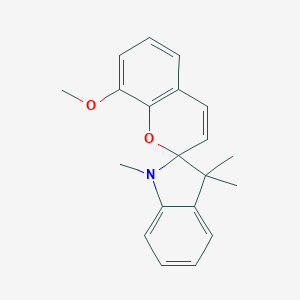
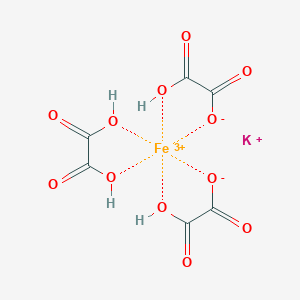
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
